molecular formula C3H3Li B14649485 lithium;cyclopropene CAS No. 51174-22-2

lithium;cyclopropene

Cat. No.: B14649485
CAS No.: 51174-22-2
M. Wt: 46.0 g/mol
InChI Key: OLFGOQCPFRDYNH-UHFFFAOYSA-N
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Description

Lithium cyclopropene refers to organolithium compounds containing a cyclopropene ring system, where lithium is directly bonded to the cyclopropenyl moiety. These compounds are typically synthesized via reactions involving cyclopropene derivatives and lithium-based reagents. For example, lithium cyclopropene salts form during the reaction of α-dibromo-α-chloroalkanes (α-DIBCl) with lithium diethylamide (LDEA), producing soluble lithium cyclopropene intermediates alongside insoluble lithium chloride byproducts . Structural analyses, such as X-ray diffraction, reveal that lithium cyclopropene derivatives (e.g., [3,3-dimethyl-2-(trimethylsilyl)cyclopropenyl]lithium) adopt dimeric configurations in solid states, with significant rehybridization at the lithiated carbon atom, leading to elongated vicinal C–C bonds and shortened distal bonds .

Properties

CAS No.

51174-22-2

Molecular Formula

C3H3Li

Molecular Weight

46.0 g/mol

IUPAC Name

lithium;cyclopropene

InChI

InChI=1S/C3H3.Li/c1-2-3-1;/h1H,2H2;/q-1;+1

InChI Key

OLFGOQCPFRDYNH-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1C=[C-]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium cyclopropene can be synthesized through the reaction of cyclopropene with an organolithium reagent. One common method involves the reaction of cyclopropene with lithium diisopropylamide (LDA) in an inert atmosphere to prevent unwanted side reactions. The reaction is typically carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: Industrial production of lithium cyclopropene may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risks associated with handling highly reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: Lithium cyclopropene undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropenone derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.

    Substitution: Lithium cyclopropene can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides (e.g., chloride, bromide) are commonly used in substitution reactions.

Major Products:

    Oxidation: Cyclopropenone derivatives.

    Reduction: Cyclopropane derivatives.

    Substitution: Various substituted cyclopropenes depending on the nucleophile used.

Scientific Research Applications

Lithium cyclopropene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules with strained ring structures.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Lithium cyclopropene is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of lithium cyclopropene involves its high reactivity due to the strained ring structure of cyclopropene and the presence of the lithium atom. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The lithium atom can stabilize negative charges, making the compound a versatile intermediate in organic synthesis.

Molecular Targets and Pathways:

    Nucleophilic Reactions: The lithium atom can stabilize carbanions, facilitating nucleophilic attacks on electrophilic centers.

    Electrophilic Reactions: The strained ring structure of cyclopropene makes it susceptible to electrophilic attacks, leading to ring-opening reactions.

Comparison with Similar Compounds

Lithium Cyclopentadienide (C₅H₅Li)

Structural Differences :

  • Lithium cyclopentadienide features a planar aromatic cyclopentadienyl ring, whereas lithium cyclopropene contains a strained cyclopropene ring with one double bond. The cyclopropene ring’s inherent angle strain (60° bond angles) increases reactivity compared to the more stable cyclopentadienyl system .

Sodium Cyclopropenide (C₃H₃Na)

Solubility :

  • Lithium cyclopropene salts are soluble in diethyl ether, facilitating isolation via filtration. Sodium derivatives often require polar aprotic solvents (e.g., THF) for dissolution, complicating purification .

Reactivity in Catalysis :

  • Lithium cyclopropene derivatives dominate in regioselective carbometalation reactions (e.g., copper-catalyzed additions to alkenes), whereas sodium analogs are less effective due to slower kinetic profiles .

Other Organolithium Compounds (e.g., Alkenyllithium Reagents)

Functional Contrast :

  • Alkenyllithium reagents (e.g., CH₂=CHLi) are linear organometallics used in nucleophilic additions. Lithium cyclopropene, with its cyclic geometry, enables stereoselective transformations (e.g., diastereoselective cycloadditions with nitrones) .

Thermal Stability :

  • Lithium cyclopropene derivatives are thermally labile, decomposing under mild heating (e.g., during photolysis). In contrast, alkenyllithium compounds like vinyllithium are more stable but require cryogenic storage .

Data Tables

Table 1: Key Properties of Lithium Cyclopropene and Related Compounds

Property Lithium Cyclopropene Lithium Cyclopentadienide Sodium Cyclopropenide
Solubility Diethyl ether THF THF, DMSO
Thermal Stability Low (decomposes > 0°C) Moderate Low
Reactivity High (ring strain) Moderate (aromaticity) Moderate
Applications Ethylene antagonists Catalysis Limited synthetic use

Research Findings and Mechanistic Insights

  • Structural Distortions : Lithium cyclopropene derivatives exhibit unique geometric distortions. For example, the lithiated carbon in [3,3-dimethyl-2-(trimethylsilyl)cyclopropenyl]lithium undergoes rehybridization, elongating adjacent C–C bonds by 5–10 pm compared to distal bonds .
  • Photochemical Applications : Lithium cyclopropene intermediates form cyclopropene dimers under UV light, enabling [2+2] cycloadditions with nitrones to yield isooxazolidines (91% yield) .
  • Catalytic Divergence : Unlike rhodium-catalyzed reactions producing pyrazoles, photochemical pathways favor cyclopropene dimerization, highlighting the role of lithium in stabilizing reactive intermediates .

Q & A

Q. What experimental methods are commonly employed to synthesize lithium cyclopropene complexes?

Lithium cyclopropene synthesis typically involves lithiation reactions using organolithium reagents (e.g., n-BuLi) with cyclopropene derivatives under inert atmospheres (argon/nitrogen). Solvent choice (e.g., THF, hexane) and low temperatures (−78°C to 0°C) are critical to minimize decomposition. Characterization often includes NMR spectroscopy (e.g., 7^7Li NMR for lithium coordination) and X-ray crystallography to confirm structural integrity .

Q. How can researchers ensure the stability of lithium cyclopropene adducts during experimentation?

Stability is maintained by rigorous exclusion of moisture/oxygen (Schlenk techniques), low-temperature storage, and stabilizing ligands (e.g., TMEDA). Kinetic studies via UV-Vis or calorimetry can monitor decomposition rates, while computational models (DFT) predict thermodynamic stability under varying conditions .

Q. What spectroscopic techniques are prioritized for characterizing cyclopropene-Li interactions?

Key techniques include:

  • 1^1H/13^{13}C NMR to track cyclopropene ring strain and Li coordination shifts.
  • X-ray diffraction for bond-length analysis.
  • IR spectroscopy to identify Li-C vibrational modes. Cross-referencing with literature data ensures accurate interpretation .

Advanced Research Questions

Q. How can contradictory data on lithium cyclopropene reactivity be systematically resolved?

Contradictions often arise from solvent polarity, counterion effects, or kinetic vs. thermodynamic control. Researchers should:

  • Replicate studies under identical conditions.
  • Perform meta-analyses of published datasets.
  • Use multivariate regression to isolate variables (e.g., temperature, solvent dielectric constant). Transparent reporting of experimental parameters is critical for reproducibility .

Q. What computational strategies validate experimental findings in lithium cyclopropene systems?

Density Functional Theory (DFT) calculations model Li-carbene interactions and ring-strain energetics. Comparing computed NMR chemical shifts (e.g., using GIAO method) with experimental data validates structural hypotheses. Ab initio molecular dynamics (AIMD) can simulate solvent effects on reaction pathways .

Q. How do researchers design experiments to probe the mechanistic role of lithium in cyclopropene ring-opening reactions?

Isotopic labeling (e.g., 6^6Li vs. 7^7Li) coupled with kinetic isotope effect (KIE) studies elucidates Li’s role in transition states. In situ monitoring via Raman spectroscopy or stopped-flow techniques captures intermediate species. Comparative studies with Na/K analogs reveal alkali-metal-specific behavior .

Data Analysis and Interpretation

Q. What statistical approaches address variability in cyclopropene-Li reaction yields?

Design of Experiments (DoE) methods (e.g., factorial design) identify influential variables. Bootstrap resampling quantifies uncertainty in yield measurements, while ANOVA tests differentiate solvent/catalyst effects. Outliers should be scrutinized for systematic errors (e.g., impurities in reagents) .

Methodological Best Practices

Q. How should researchers structure literature reviews to identify gaps in lithium cyclopropene studies?

Use systematic review frameworks (PRISMA) with keywords: "lithium cyclopropene synthesis," "cyclopropene coordination chemistry." Tools like SciFinder or Reaxys filter by reaction type, year, and methodology. Prioritize peer-reviewed journals over preprints for reliability .

Q. What safety protocols are essential when handling cyclopropene and lithium reagents?

  • Use flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Conduct reactions in fume hoods with blast shields.
  • Store cyclopropene under inert gas; lithium reagents in flame-proof cabinets. Emergency protocols for spills (e.g., neutralization with tert-butanol) must be pre-established .

Table 1: Key Studies on Lithium Cyclopropene Complexes

Study FocusMethodologyKey FindingsReferences
Synthesis OptimizationLow-temperature lithiation in THFTMEDA enhances Li coordination stability
Stability AnalysisDFT and calorimetryDecomposition exothermic above −20°C
Mechanistic InsightsIsotopic labeling/KIELi participates in rate-determining step

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